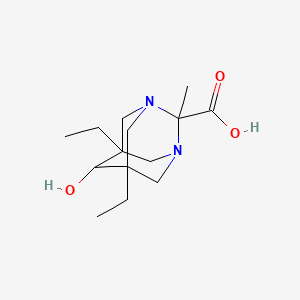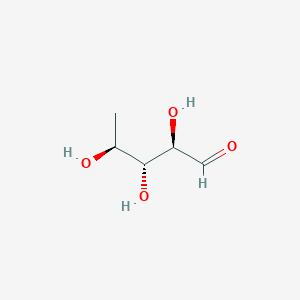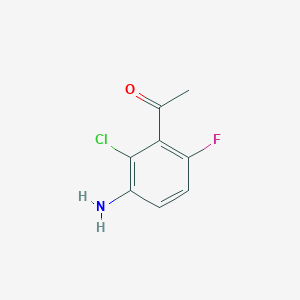
4,4-Difluoro-3-methyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one: is an organic compound with the molecular formula C4H5F2NO2 It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-methyl-2-oxazolidinone with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods: Industrial production of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions may require aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Formation of partially or fully reduced oxazolidinone derivatives.
Substitution: Formation of substituted oxazolidinone derivatives with various functional groups replacing fluorine atoms.
Applications De Recherche Scientifique
Chemistry: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as hydrophobicity and thermal stability, making it useful in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4,4-difluoro-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxazolidinone ring can interact with nucleophilic sites in biological molecules, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
4,4-Dimethyl-1,3-oxazolidin-2-one: Similar structure but with methyl groups instead of fluorine atoms.
4-Fluoro-1,3-dioxolan-2-one: Contains a fluorine atom but has a different ring structure.
3-Methyl-2-oxazolidinone: Lacks fluorine atoms and has a simpler structure.
Uniqueness: 4,4-Difluoro-3-methyl-1,3-oxazolidin-2-one is unique due to the presence of two fluorine atoms at the 4-position of the oxazolidinone ring. This fluorination enhances its chemical stability, lipophilicity, and ability to form strong interactions with biological targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C4H5F2NO2 |
|---|---|
Poids moléculaire |
137.08 g/mol |
Nom IUPAC |
4,4-difluoro-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5F2NO2/c1-7-3(8)9-2-4(7,5)6/h2H2,1H3 |
Clé InChI |
FPRBEDQINLEHER-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)OCC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



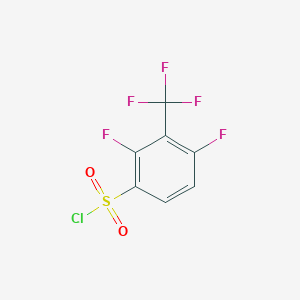
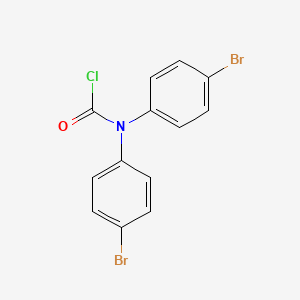

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)
![(1R,5R,6R)-2-Amino-6-Fluorobicyclo[3.1.0]Hex-3-Ene-2,6-Dicarboxylic Acid](/img/structure/B12845121.png)
![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
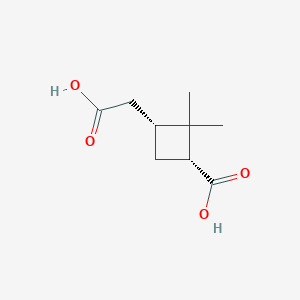
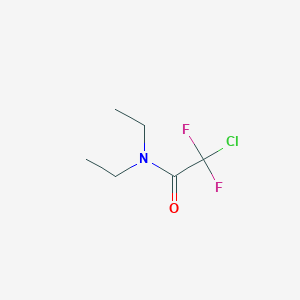
![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
